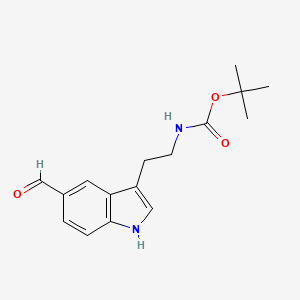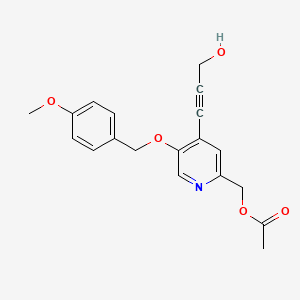
(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxyprop-1-yn-1-yl group: This step may involve a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Attachment of the methoxybenzyl group: This can be done through an etherification reaction using a suitable benzyl halide and a base.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyprop-1-yn-1-yl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-yn-1-yl group may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
特性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
[4-(3-hydroxyprop-1-ynyl)-5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C19H19NO5/c1-14(22)24-13-17-10-16(4-3-9-21)19(11-20-17)25-12-15-5-7-18(23-2)8-6-15/h5-8,10-11,21H,9,12-13H2,1-2H3 |
InChIキー |
TYUUCEGBPOGWKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC(=C(C=N1)OCC2=CC=C(C=C2)OC)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


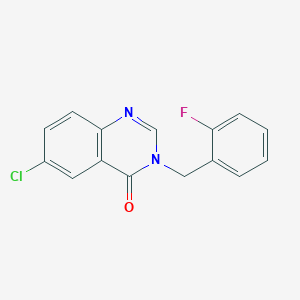
![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)



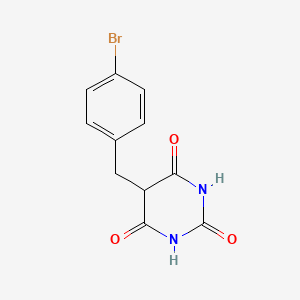

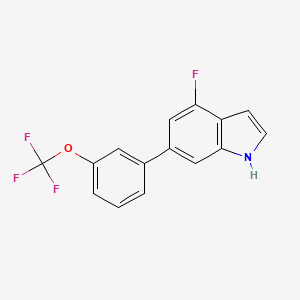
![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)

![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)

